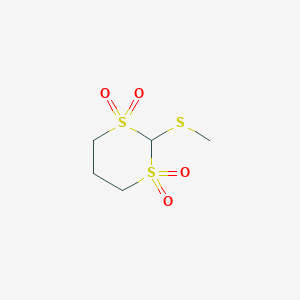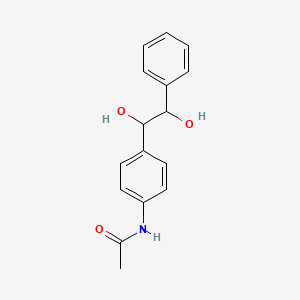![molecular formula C15H16Cl2N4O4 B14596735 1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole CAS No. 61007-27-0](/img/structure/B14596735.png)
1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms. This particular compound is characterized by the presence of dichloro and nitro groups attached to a phenyl ring, which is further connected to a hexyl chain and an imidazole ring. The compound’s unique structure imparts it with specific chemical and biological properties, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2,4-dichlorophenyl compounds followed by alkylation and cyclization to form the imidazole ring. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Amino derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other functional materials
Mecanismo De Acción
The mechanism of action of 1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A key intermediate in the synthesis of herbicides.
1H-Imidazole, 1-[2-(2,4-dichloro-5-nitrophenyl)hexyl]nitro-: Another imidazole derivative with similar structural features.
Uniqueness: 1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole is unique due to its specific combination of dichloro and nitro groups attached to a phenyl ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
61007-27-0 |
|---|---|
Fórmula molecular |
C15H16Cl2N4O4 |
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichloro-5-nitrophenyl)hexyl]-2-nitroimidazole |
InChI |
InChI=1S/C15H16Cl2N4O4/c1-2-3-4-10(9-19-6-5-18-15(19)21(24)25)11-7-14(20(22)23)13(17)8-12(11)16/h5-8,10H,2-4,9H2,1H3 |
Clave InChI |
XLCQJCMATAOHKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CN1C=CN=C1[N+](=O)[O-])C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)













